molecular formula C13H8F3NO3 B1459634 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde CAS No. 1361968-40-2

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Cat. No. B1459634
CAS RN: 1361968-40-2
M. Wt: 283.2 g/mol
InChI Key: IJTTXVGDXUKPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes .


Molecular Structure Analysis

The molecular weight of “6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is approximately 267.203 Da . For more detailed structural information, you may refer to resources that provide 2D or 3D molecular structures .

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is utilized for the synthesis of various heterocyclic quinolones . These quinolones are being studied for their potential to inhibit the Plasmodium falciparum Type II NADH: Quinone Oxidoreductase (PfNDH2) , which is a promising target for antimalarial drugs. The compound’s ability to integrate into complex molecules that can interfere with the life cycle of malaria-causing parasites makes it a valuable asset in drug discovery and development.

Organic Synthesis

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde: is a key intermediate in organic synthesis . It’s used to prepare other complex molecules through reactions like palladium-catalyzed cross-coupling . Its trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can significantly affect the reactivity and stability of the molecules it’s incorporated into.

Material Science

In material science , compounds containing the trifluoromethoxy group are explored for their unique properties. They are used in the development of new materials with potential applications in electronics and coatings . The presence of the trifluoromethoxy group can impart desirable characteristics such as increased thermal stability and chemical resistance.

Analytical Chemistry

This compound can also be used in analytical chemistry as a standard or reference material in various spectroscopic analyses, including NMR , HPLC , and LC-MS . Its well-defined structure and properties make it suitable for method development and calibration in high-precision analytical techniques.

Mechanism of Action

The mechanism of action for “6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is not specified in the available data. The compound’s effects would depend on its interactions with biological systems, which are not currently detailed .

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTTXVGDXUKPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.